molecular formula C11H10N2S2 B11463823 Pyridine, 2,2'-[methylenebis(thio)]bis- CAS No. 77037-68-4

Pyridine, 2,2'-[methylenebis(thio)]bis-

Cat. No.: B11463823
CAS No.: 77037-68-4
M. Wt: 234.3 g/mol
InChI Key: INUSCVLFKYGCDR-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-[methylenebis(thio)]bis-: is an organic compound with the molecular formula

C11H10N2S2C_{11}H_{10}N_{2}S_{2}C11​H10​N2​S2​

. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge, which is further linked to sulfur atoms. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : One common method for synthesizing Pyridine, 2,2’-[methylenebis(thio)]bis- involves the condensation of pyridine-2-thiol with formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the methylene bridge between the two pyridine rings.

    2 Pyridine-2-thiol+FormaldehydePyridine, 2,2’-[methylenebis(thio)]bis-+Water\text{2 Pyridine-2-thiol} + \text{Formaldehyde} \rightarrow \text{Pyridine, 2,2'-[methylenebis(thio)]bis-} + \text{Water} 2 Pyridine-2-thiol+Formaldehyde→Pyridine, 2,2’-[methylenebis(thio)]bis-+Water

  • Oxidation Reaction: : Another method involves the oxidation of pyridine-2-thiomethanol using an oxidizing agent like hydrogen peroxide. This reaction also results in the formation of the methylene bridge with sulfur atoms.

    2 Pyridine-2-thiomethanol+Hydrogen PeroxidePyridine, 2,2’-[methylenebis(thio)]bis-+Water\text{2 Pyridine-2-thiomethanol} + \text{Hydrogen Peroxide} \rightarrow \text{Pyridine, 2,2'-[methylenebis(thio)]bis-} + \text{Water} 2 Pyridine-2-thiomethanol+Hydrogen Peroxide→Pyridine, 2,2’-[methylenebis(thio)]bis-+Water

Industrial Production Methods

Industrial production of Pyridine, 2,2’-[methylenebis(thio)]bis- typically involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Pyridine, 2,2’-[methylenebis(thio)]bis- can undergo oxidation reactions, where the sulfur atoms are oxidized to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to form the corresponding thiol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Alkylated or acylated pyridine derivatives

Scientific Research Applications

Chemistry

Pyridine, 2,2’-[methylenebis(thio)]bis- is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing the active sites of metalloenzymes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target metal-containing enzymes. Its derivatives are explored for their antimicrobial and anticancer properties.

Industry

In the industrial sector, Pyridine, 2,2’-[methylenebis(thio)]bis- is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. It also finds applications in the production of polymers and resins.

Mechanism of Action

The mechanism by which Pyridine, 2,2’-[methylenebis(thio)]bis- exerts its effects involves the coordination of its sulfur and nitrogen atoms to metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. The compound can also act as a chelating agent, stabilizing metal ions in various oxidation states.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2,2’-[methylenebis(oxy)]bis-: Similar structure but with oxygen atoms instead of sulfur.

    Pyridine, 2,2’-[ethylenebis(thio)]bis-: Similar structure but with an ethylene bridge instead of a methylene bridge.

    Pyridine, 2,2’-[methylenebis(amino)]bis-: Similar structure but with amino groups instead of sulfur.

Uniqueness

Pyridine, 2,2’-[methylenebis(thio)]bis- is unique due to the presence of sulfur atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in coordination chemistry and catalysis.

This comprehensive overview highlights the significance of Pyridine, 2,2’-[methylenebis(thio)]bis- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and practical applications.

Properties

CAS No.

77037-68-4

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

2-(pyridin-2-ylsulfanylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H10N2S2/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13-11/h1-8H,9H2

InChI Key

INUSCVLFKYGCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCSC2=CC=CC=N2

Origin of Product

United States

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